molecular formula C17H16N6O2 B2898616 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone CAS No. 2034339-67-6

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2898616
CAS No.: 2034339-67-6
M. Wt: 336.355
InChI Key: MKKGYBGQQXOSTA-UHFFFAOYSA-N
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Description

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone is a chemical compound with the CAS Number 2034339-67-6 and a molecular formula of C17H16N6O2 . It features a distinct molecular structure that incorporates an azetidine ring, a 1,2,3-triazole moiety with a phenoxymethyl substituent, and a pyrazine carboxamide functional group . Compounds with this specific 1,3-substituted azetidine architecture are of significant interest in medicinal chemistry research, particularly in the context of phosphodiesterase (PDE) inhibition . For instance, related structural analogs documented in patent literature have been investigated as potent and selective inhibitors of PDE10, a enzyme target for a range of neurological and psychiatric disorders . The presence of the 1,2,3-triazole ring, often incorporated via "click" chemistry, is a common strategy to enhance molecular interactions and improve pharmacokinetic properties . This compound is intended for research and development applications only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-17(16-8-18-6-7-19-16)22-10-14(11-22)23-9-13(20-21-23)12-25-15-4-2-1-3-5-15/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKGYBGQQXOSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor. Finally, the pyrazine ring is introduced through a condensation reaction with the appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, continuous flow chemistry techniques might be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazine rings using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its triazole ring is known to interact with various biological targets, making it useful for investigating biochemical pathways.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structure suggests it could be developed into drugs for treating infections, cancer, or neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating customized materials.

Mechanism of Action

The mechanism of action of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine and pyrazine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone
  • Structural Difference : Replaces pyrazine with a 2-phenylthiazole ring.
  • Solubility: Thiazole’s lower polarity may reduce aqueous solubility relative to pyrazine.
  • Synthesis : Likely synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), similar to ’s methodology for triazole formation .
(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone
  • Structural Difference: Substitutes pyrazine with a dimethylamino-phenyl group and lacks the phenoxymethyl substituent.
  • Pharmacokinetics: Reduced lipophilicity compared to the phenoxymethyl derivative may alter tissue distribution .
Bis-Pyrazole-Thienothiophene Methanones (e.g., Compound 7b, )
  • Structural Difference: Features a bis-pyrazole core linked to a thieno[2,3-b]thiophene system.
  • Implications: Rigidity: The fused thienothiophene system reduces conformational flexibility compared to azetidine. Spectroscopic Profile: IR spectra show C=O stretches at ~1720 cm⁻¹, similar to the target compound’s methanone group .

Physicochemical and Spectral Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Notable Spectral Data
Target Compound ~380 (estimated) Pyrazine, triazole, azetidine ¹H-NMR: δ ~7.5–8.5 (pyrazine protons), δ ~5.0 (phenoxymethyl CH₂)
2-Phenylthiazole Analog () ~420 (estimated) Thiazole, triazole, azetidine ¹H-NMR: δ ~7.3–7.8 (thiazole protons), δ ~4.9 (phenoxymethyl CH₂)
Dimethylamino-Phenyl Analog () ~330 (estimated) Dimethylamino, triazole, azetidine ¹H-NMR: δ ~2.8 (N(CH₃)₂), δ ~7.2–7.6 (aromatic protons)
Bis-Pyrazole-Thienothiophene () 538.64 Thienothiophene, pyrazole IR: 1720 cm⁻¹ (C=O); ¹H-NMR: δ 2.22 (CH₃), δ 7.52 (pyrazole CH)

Biological Activity

The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a triazole ring, an azetidine moiety, and a pyrazinyl methanone group. Its molecular formula is C16_{16}H16_{16}N4_{4}O, with a molecular weight of approximately 284.32 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and azetidine structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

Compound Target Organism Activity
Triazole DerivativeS. aureusInhibition at low concentrations
Azetidine-Based CompoundE. coliModerate inhibition observed

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Studies on similar triazole derivatives have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, compounds with similar structures have been reported to have IC50_{50} values in the micromolar range against COX-1 and COX-2.

Compound IC50_{50} (µM) Target
Similar Triazole15.0COX-1
Azetidine Analogue12.5COX-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. The compound under review may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, derivatives have shown effectiveness against breast and lung cancer cell lines.

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Activity: Targeting enzymes such as COX or kinases involved in cell signaling.
  • Interference with Nucleic Acids: Potentially disrupting DNA or RNA synthesis.

Case Study 1: Antimicrobial Screening

A study evaluated a series of triazole derivatives for their antimicrobial efficacy against clinical isolates. The compound exhibited significant growth inhibition at concentrations below 50 µg/mL against resistant strains.

Case Study 2: In Vivo Anti-inflammatory Model

In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to controls, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including triazole formation (e.g., copper-catalyzed azide-alkyne cycloaddition) and azetidine coupling. Critical factors include:

  • Reagent selection : Use sodium hydride for deprotonation and dimethylformamide (DMF) as a polar aprotic solvent for nucleophilic substitutions .
  • Reaction conditions : Maintain temperatures between 60–80°C for triazole ring formation and monitor pH to avoid side reactions .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients and confirm purity via HPLC (>95%) .

Q. How can the molecular structure be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions (e.g., phenoxymethyl protons at δ 4.5–5.0 ppm, pyrazine carbons at δ 145–150 ppm) .
  • Mass spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]+^+ at m/z ≈ 380–400) .
  • Elemental analysis : Ensure C, H, N, O percentages align with theoretical values (e.g., C: ~60%, N: ~20%) .

Q. What initial biological assays are recommended to assess its activity?

Prioritize:

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50_{50} values <10 µM indicating potency .
  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays, noting competitive/non-competitive inhibition kinetics .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in its 3D structure?

Use X-ray crystallography with SHELXL for refinement:

  • Data collection : Optimize crystal growth in dichloromethane/methanol (1:1) at 100 K .
  • Refinement challenges : Address twinning or disorder in the azetidine ring by applying restraints to bond lengths/angles .
  • Validation : Check R-factors (<0.05) and electron density maps for missing moieties (e.g., pyrazine ring) .

Q. How to analyze contradictory bioactivity data across studies?

Contradictions may arise from assay conditions or impurity profiles. Mitigate via:

  • Orthogonal assays : Compare results from SPR (binding affinity) and cell-based assays (functional activity) .
  • Batch consistency : Re-synthesize the compound under controlled conditions and re-test .

Q. What computational methods predict target binding modes?

Combine:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., hydrogen bonds with pyrazine N-atoms) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to validate binding poses (RMSD <2 Å) .

Q. How to design SAR studies for potency optimization?

Systematically modify:

  • Phenoxymethyl group : Replace with bulkier substituents (e.g., naphthyl) to enhance hydrophobic interactions .
  • Triazole substituents : Test electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability .
  • Azetidine ring : Introduce sp3^3-hybridized substituents to reduce conformational flexibility .

Q. How to address instability during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the methanone group .
  • Stability assays : Monitor degradation via HPLC every 3 months; >90% purity after 12 months indicates acceptable stability .

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